2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy-
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Overview
Description
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- is a complex organic compound belonging to the class of p-terphenyls . It is characterized by its intricate structure, which includes multiple aromatic rings and azo groups. This compound is known for its vibrant color properties and is often used as a pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- typically involves the azo coupling reaction. This process includes the diazotization of 2,5-dichloroaniline followed by coupling with 2-naphthol . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions for substitution reactions typically involve the use of catalysts like aluminum chloride in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a pigment and dye due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Azo dyes: Other azo compounds used as pigments and dyes.
Polychlorinated biphenyls: Compounds with similar chlorinated aromatic structures.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N,N’-1,4-phenylenebis((2,5-dichlorophenyl)azo)-6-hydroxy- lies in its specific combination of azo and hydroxyl groups, which confer distinct color properties and potential biological activities .
Properties
CAS No. |
93385-11-6 |
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Molecular Formula |
C29H17Cl4N5O2+2 |
Molecular Weight |
609.3 g/mol |
IUPAC Name |
[2,4-bis[(2,5-dichlorophenyl)imino]-3-aza-2,4-diazoniabicyclo[3.2.2]nona-1(7),5,8-trien-3-yl]-(6-hydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C29H16Cl4N5O2/c30-20-4-11-25(32)27(15-20)34-36-22-6-8-23(9-7-22)37(35-28-16-21(31)5-12-26(28)33)38(36)29(40)19-2-1-18-14-24(39)10-3-17(18)13-19/h1-16H/q+1/p+1 |
InChI Key |
VITLFQCECITIPV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=CC=C1[N+](=NC3=C(C=CC(=C3)Cl)Cl)N([N+]2=NC4=C(C=CC(=C4)Cl)Cl)C(=O)C5=CC6=C(C=C5)C=C(C=C6)O |
Origin of Product |
United States |
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